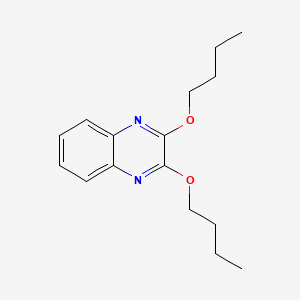
4-Ethyl-5-methyl-1-(2-methylphenyl)-4,5-dihydro-1H-tetrazol-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-5-methyl-1-(2-methylphenyl)-4,5-dihydro-1H-tetrazol-1-ium iodide is a chemical compound with a complex structure that includes a tetrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-5-methyl-1-(2-methylphenyl)-4,5-dihydro-1H-tetrazol-1-ium iodide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylphenylhydrazine with ethyl acetoacetate, followed by cyclization with sodium azide to form the tetrazole ring. The final step involves the quaternization of the tetrazole nitrogen with methyl iodide to yield the iodide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and solvents. The reaction is typically carried out in large reactors with precise temperature and pressure control.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethyl-5-methyl-1-(2-methylphenyl)-4,5-dihydro-1H-tetrazol-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced tetrazole derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles to form different salts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while substitution reactions can produce a variety of tetrazole salts.
Applications De Recherche Scientifique
4-Ethyl-5-methyl-1-(2-methylphenyl)-4,5-dihydro-1H-tetrazol-1-ium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other tetrazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of 4-Ethyl-5-methyl-1-(2-methylphenyl)-4,5-dihydro-1H-tetrazol-1-ium iodide involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Ethyl-5-methyl-1-phenyl-4,5-dihydro-1H-tetrazol-1-ium iodide
- 4-Ethyl-5-methyl-1-(2-chlorophenyl)-4,5-dihydro-1H-tetrazol-1-ium iodide
- 4-Ethyl-5-methyl-1-(2-bromophenyl)-4,5-dihydro-1H-tetrazol-1-ium iodide
Uniqueness
4-Ethyl-5-methyl-1-(2-methylphenyl)-4,5-dihydro-1H-tetrazol-1-ium iodide is unique due to its specific substitution pattern on the tetrazole ring, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
59223-27-7 |
|---|---|
Formule moléculaire |
C11H17IN4 |
Poids moléculaire |
332.18 g/mol |
Nom IUPAC |
4-ethyl-5-methyl-1-(2-methylphenyl)-1,5-dihydrotetrazol-1-ium;iodide |
InChI |
InChI=1S/C11H16N4.HI/c1-4-14-10(3)15(13-12-14)11-8-6-5-7-9(11)2;/h5-8,10H,4H2,1-3H3;1H |
Clé InChI |
RPOJRNIRUSPDTB-UHFFFAOYSA-N |
SMILES canonique |
CCN1C([NH+](N=N1)C2=CC=CC=C2C)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


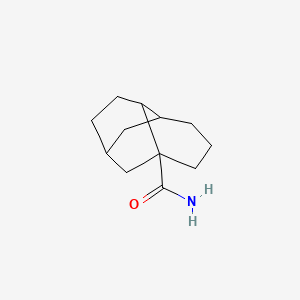
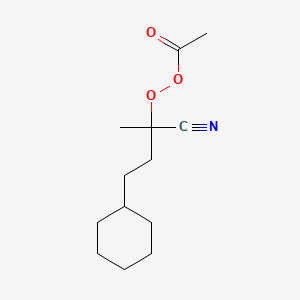

![Acetic acid, [[(2-amino-5-chlorophenyl)phenylamino]sulfonyl]-](/img/structure/B14603329.png)
![(5Z)-6,10,10-trimethyl-bicyclo[7.2.0]undec-5-en-2-one](/img/structure/B14603333.png)
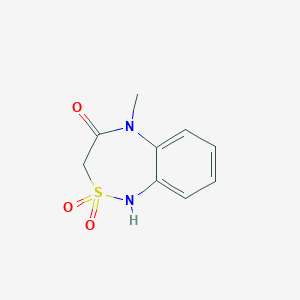

![1-(4-Chlorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14603343.png)
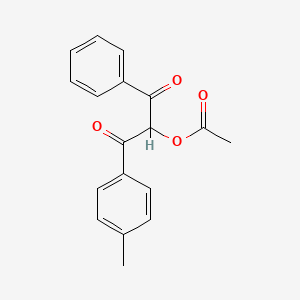
![Phosphorane, [(2,4-dichlorophenyl)methylene]triphenyl-](/img/structure/B14603356.png)
![1-[2-(4-Chlorophenyl)hexyl]imidazole;nitric acid](/img/structure/B14603365.png)
![[1,1'-Biphenyl]-4-yl nonanoate](/img/structure/B14603374.png)
![1-{2-[3-(2-Phenylethenyl)phenyl]ethenyl}naphthalene](/img/structure/B14603380.png)
